molecular formula C6H4Cl2N2O2 B3240786 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde CAS No. 1446412-96-9

4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde

Cat. No.: B3240786
CAS No.: 1446412-96-9
M. Wt: 207.01 g/mol
InChI Key: GTNKSDXFDXWCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde is a multifunctional pyrimidine derivative designed for advanced synthetic organic chemistry and drug discovery research. This compound serves as a versatile precursor for constructing complex N-heterocyclic systems, which are core structures in numerous pharmacologically active molecules . The molecule's key reactivity stems from its two chlorine atoms at the 4 and 6 positions of the pyrimidine ring, which are highly susceptible to regioselective aromatic nucleophilic substitution (S N Ar) reactions. This allows researchers to sequentially introduce a wide range of nucleophiles, including amines (aliphatic, cyclic, and aromatic) and alkoxides, to build molecular diversity . Simultaneously, the aldehyde functional group at the 5-position provides a distinct handle for further chemical elaboration. It can undergo condensation reactions, such as the Claisen-Schmidt condensation, to form pyrimidine-based chalcone analogs or serve as a starting point for synthesizing various heterocycles . This unique combination of electrophilic sites makes it a valuable scaffold for generating compound libraries. As a symmetric, differentially functionalized pyrimidine, it is an ideal intermediate for exploring synthetic methods and creating novel chemical entities. Researchers can utilize it in cross-coupling reactions and other metal-catalyzed transformations to build aryl-heteroaryl bonds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2-methoxypyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNKSDXFDXWCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=N1)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001221524
Record name 5-Pyrimidinecarboxaldehyde, 4,6-dichloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446412-96-9
Record name 5-Pyrimidinecarboxaldehyde, 4,6-dichloro-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446412-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxaldehyde, 4,6-dichloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001221524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of Pyrimidine Derivatives in Organic Synthesis

Pyrimidine (B1678525), a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in a vast array of biologically active compounds. gsconlinepress.commdpi.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1), and a wide range of pharmaceuticals. mdpi.comnih.gov The unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, contribute to its versatile reactivity and ability to participate in a variety of chemical transformations. mdpi.com

In the realm of drug discovery and development, the pyrimidine core is a privileged structure, appearing in drugs with a broad spectrum of therapeutic applications. These include antimicrobial, anticancer, anti-inflammatory, antiviral, and cardiovascular agents. nih.govmdpi.com The ability of the pyrimidine scaffold to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking with biological macromolecules, makes it an attractive framework for the design of potent and selective therapeutic agents. mdpi.com

The synthesis of pyrimidine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the pyrimidine ring. mdpi.com Multicomponent reactions, such as the Biginelli reaction, provide efficient access to highly functionalized pyrimidine scaffolds from simple starting materials. mdpi.com The continued development of novel synthetic methodologies for the preparation of pyrimidine derivatives underscores their enduring importance in both academic research and the pharmaceutical industry. gsconlinepress.comgsconlinepress.com

The Strategic Importance of Halogenated and Formylated Pyrimidine Scaffolds

The introduction of halogen atoms and a formyl group onto the pyrimidine (B1678525) ring significantly enhances its synthetic utility and modulates its biological activity. Halogenated pyrimidines, in particular, are highly versatile intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. nbinno.com The chlorine atoms in dichloropyrimidines can be selectively displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the facile introduction of diverse functional groups. nbinno.com This reactivity is the basis for the construction of complex molecular architectures and the generation of libraries of compounds for drug screening.

Furthermore, halogenation can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. nih.govnih.gov In some cases, halogenated pyrimidines have been investigated as radiosensitizers in cancer therapy, where their incorporation into DNA enhances the cytotoxic effects of radiation. nih.govnih.gov

The formyl group (an aldehyde) is another key functional group that imparts significant synthetic versatility to the pyrimidine scaffold. The aldehyde functionality can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig reaction and aldol (B89426) condensation. guidechem.com Formylated pyrimidines serve as crucial precursors for the synthesis of more complex heterocyclic systems through intramolecular cyclization reactions. nih.gov The Vilsmeier-Haack reaction is a common method for the introduction of a formyl group onto an activated aromatic ring, including pyrimidines. nih.govmdpi.com

Contextualization and Research Focus on 4,6 Dichloro 2 Methoxypyrimidine 5 Carbaldehyde

Established Synthetic Pathways

The construction of this compound is typically achieved through a sequence of reactions that functionalize the pyrimidine ring. The two core transformations are the halogenation of pyrimidine precursors and the formylation of the pyrimidine ring. These can be carried out in a stepwise fashion or, in some cases, concurrently.

Approaches Involving Halogenation of Pyrimidine Precursors

A crucial step in the synthesis of the title compound is the conversion of a dihydroxypyrimidine precursor to the corresponding dichloropyrimidine. This transformation is most commonly accomplished through the use of phosphorus oxychloride.

The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a well-established and widely utilized method for the preparation of chloropyrimidines. This reaction proceeds by converting the hydroxyl groups into better leaving groups, which are subsequently displaced by chloride ions. Often, this reaction is carried out in the presence of a tertiary amine, such as N,N-dimethylaniline or pyridine, which acts as a catalyst and an acid scavenger.

While a direct synthesis of this compound is not explicitly detailed in numerous sources, the synthesis of analogous compounds provides a clear blueprint. For instance, the synthesis of 2-amino-4,6-dichloropyrimidine (B145751) is achieved by reacting 2-amino-4,6-dihydroxypyrimidine (B16511) with phosphorus oxychloride. Similarly, 4,6-dichloropyrimidine (B16783) can be prepared from 4,6-dihydroxypyrimidine (B14393) using POCl₃ in the presence of a hindered amine. google.com Alternative chlorinating agents such as triphosgene (B27547) have also been employed for the synthesis of dichloropyrimidines, offering a safer alternative to reagents like phosgene. google.com

The general approach for the chlorination of a dihydroxypyrimidine is summarized in the table below:

Starting MaterialChlorinating AgentAdditive/SolventProduct
4,6-DihydroxypyrimidinePhosphorus OxychlorideN,N-Diisopropylethylamine4,6-Dichloropyrimidine
2-Amino-4,6-dihydroxypyrimidinePhosphorus OxychlorideN,N-Dimethylaniline2-Amino-4,6-dichloropyrimidine
4,6-Dihydroxy-2-methylpyrimidineTriphosgeneN,N-Diethylaniline/Dichloroethane4,6-Dichloro-2-methylpyrimidine google.com

The efficiency and outcome of the chlorination reaction are significantly influenced by the reaction conditions. The choice of solvent, temperature, and the presence of a base can affect the yield and purity of the product. For instance, solvent-free chlorination of hydroxypyrimidines using equimolar amounts of POCl₃ in a sealed reactor at high temperatures has been reported as an efficient and environmentally friendly method. nih.gov

The presence of an amine base is often crucial. It can facilitate the reaction by neutralizing the hydrogen chloride generated, thus preventing side reactions and promoting the forward reaction. The choice of the amine can also be important, with hindered amines sometimes being preferred to minimize side reactions involving the amine itself. The reaction temperature is another critical parameter that needs to be carefully controlled to ensure complete reaction and minimize the formation of impurities.

Formylation Strategies for Pyrimidine Rings

The introduction of a formyl group at the C-5 position of the pyrimidine ring is another key transformation in the synthesis of the target molecule. The Vilsmeier-Haack reaction is the most prominent and widely used method for this purpose.

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.com This reagent then acts as an electrophile, attacking the electron-rich pyrimidine ring to introduce a formyl group after hydrolysis.

The synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde from 4,6-dihydroxypyrimidine has been achieved in a one-pot reaction using a mixture of DMF and POCl₃. chemicalbook.com This process involves both the formylation at the 5-position and the chlorination of the hydroxyl groups at the 4- and 6-positions. A similar strategy is highly plausible for the synthesis of this compound, starting from 2-methoxypyrimidine-4,6-diol. The reaction would proceed via the formation of the Vilsmeier reagent, which would then effect the formylation and chlorination of the pyrimidine ring.

Studies on the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol have shown that the reaction can be optimized by the choice of solvent, with DMF providing the highest yield. mdpi.commtroyal.ca This further supports the feasibility of applying this methodology to the 2-methoxy analogue.

The following table summarizes the Vilsmeier-Haack formylation of pyrimidine derivatives:

Starting MaterialReagentsProduct
4,6-DihydroxypyrimidineDMF, POCl₃4,6-Dichloro-5-pyrimidinecarbaldehyde chemicalbook.com
2-Methylpyrimidine-4,6-diolDMF, POCl₃4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde mdpi.commtroyal.ca
2-Amino-4,6-dihydroxypyrimidineVilsmeier Reagent2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) mdpi.com

While the Vilsmeier-Haack reaction is the most common method for the formylation of pyrimidines, other methods for introducing a formyl group into aromatic systems exist. These include the Gattermann reaction, the Gattermann-Koch reaction, and the Duff reaction. However, their application to pyrimidine systems, particularly for the synthesis of the title compound, is less documented and the Vilsmeier-Haack reaction remains the method of choice due to its efficiency and applicability to a wide range of heterocyclic substrates.

Introduction of the Methoxy Group

The incorporation of a methoxy group at the C2 position of the pyrimidine ring is a critical transformation in the synthesis of the target molecule. This is typically achieved after the formation of the chlorinated pyrimidine backbone.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for functionalizing halogenated pyrimidines. The pyrimidine ring, being an electron-deficient heteroaromatic system, is activated towards attack by nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing groups like the chlorine atoms and the C5-carbaldehyde.

The SNAr reaction for introducing a methoxy group typically involves treating a polychlorinated pyrimidine precursor with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727). The reaction proceeds through a two-step addition-elimination mechanism. libretexts.org First, the methoxide ion attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the methoxylated product.

For dichloropyrimidines, the regioselectivity of the substitution—determining which chlorine atom is replaced—is a critical consideration. The substitution pattern is highly sensitive to the other substituents on the ring. wuxiapptec.com In the case of a precursor like 2,4,6-trichloropyrimidine-5-carbaldehyde, the relative reactivity of the C2, C4, and C6 positions towards the methoxide nucleophile would dictate the outcome. The electronic influence of the existing chloro and aldehyde groups governs the stability of the potential Meisenheimer intermediates, thereby directing the substitution to a specific position. Studies on the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde show that it readily undergoes SNAr reactions with alkoxide ions formed from solvents like methanol or ethanol (B145695) in the presence of a base, demonstrating the viability of this pathway. mdpi.com

Table 1: Key Factors in Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

FactorDescription
Substrate Activation The pyrimidine ring must be electron-deficient. This is achieved by the ring nitrogen atoms and electron-withdrawing substituents (e.g., -Cl, -CHO). quizlet.com
Nucleophile A strong nucleophile, typically sodium methoxide (CH₃ONa), is required to initiate the attack on the aromatic ring. scribd.com
Leaving Group A good leaving group, usually a halide like chloride, is necessary for the final elimination step. quizlet.com
Regioselectivity The position of the attack (e.g., C2, C4, or C6) is determined by the electronic stabilization of the intermediate Meisenheimer complex. wuxiapptec.com

An alternative to direct methoxylation of a fully functionalized precursor involves a multi-step sequence where the methoxy group is present on the starting material before other key functionalities are introduced. This approach can offer better control over regiochemistry and avoid unwanted side reactions.

A relevant synthetic strategy involves starting with a precursor that already contains the methoxy group, such as 4,6-dihydroxy-5-methoxypyrimidine (B1354921). This starting material can then undergo sequential transformations to introduce the chloro and carbaldehyde groups. For instance, a common transformation is the conversion of the hydroxyl groups (which exist in tautomeric equilibrium with their keto forms) into chloro groups. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). google.comgoogle.com

A patented method for the preparation of the related 5-methoxy-4,6-dichloropyrimidine involves heating 4,6-dihydroxy-5-methoxypyrimidine sodium with phosphorus trichloride. google.com This process directly converts the dihydroxy-pyrimidine into the corresponding dichlorinated product, showcasing a key step in a potential sequential synthesis. The final introduction of the carbaldehyde group at the C5 position would then be required to complete the synthesis. This formylation can be accomplished via reactions such as the Vilsmeier-Haack reaction, which is known to efficiently convert activated pyrimidines. mdpi.com

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and sustainable methods. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity. nih.gov These advantages stem from the direct and efficient heating of polar molecules and solvents in the reaction mixture. tandfonline.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Pyrimidine Derivatives

ParameterConventional HeatingMicrowave-Assisted Method
Reaction Time Hours to daysMinutes to hours nih.gov
Energy Efficiency Lower (heats entire apparatus)Higher (heats reaction mixture directly) tandfonline.com
Product Yield Often moderate to goodOften good to excellent nih.gov
Selectivity Variable, may lead to side productsOften improved selectivity tandfonline.com

Sustainable or "green" chemistry aims to reduce the environmental impact of chemical processes. A key aspect of this is the use of catalysis to enable more efficient and atom-economical reactions. benthamdirect.com For pyrimidine synthesis, novel catalytic systems have been developed that align with these principles.

One prominent example is the iridium-catalyzed multicomponent synthesis of pyrimidines. acs.orgnih.gov This approach constructs the pyrimidine ring from simple and readily available building blocks like amidines and alcohols. organic-chemistry.org The reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, which is highly sustainable. bohrium.com While this specific method builds the ring from scratch (a de novo synthesis) rather than derivatizing a pre-existing pyrimidine, the catalytic principles can inspire more sustainable approaches to functionalization. The development of catalysts for direct C-H functionalization or for activating less reactive precursors under milder conditions represents a major goal in the sustainable derivatization of pyrimidine scaffolds.

Continuous flow chemistry is a modern production technique where reactants are continuously pumped through a reactor, and the product is collected at the outlet. This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), enhanced safety, and easier scalability. nih.gov

The synthesis of this compound involves steps that could be significantly improved using flow chemistry. For example, chlorination reactions using reagents like POCl₃ are often highly exothermic and can be difficult to control in large batches. A flow reactor's small internal volume and high surface-area-to-volume ratio allow for efficient heat dissipation, mitigating the risks of thermal runaways. nih.gov Similarly, nucleophilic substitution reactions can be optimized in flow systems to maximize yield and minimize reaction time. The ability to integrate reaction, work-up, and purification steps into a single, automated sequence is another major advantage of this technology. nih.gov The application of continuous flow has been shown to improve yield and regioselectivity in the synthesis of other complex heterocyclic systems. vapourtec.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms at the C4 and C6 positions are susceptible to displacement by a variety of nucleophiles through an SNAr mechanism.

Regioselectivity and Site-Specificity of Halogen Displacement

In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent. However, the introduction of a nucleophile can influence the reactivity of the remaining chlorine atom in a subsequent substitution. In the case of this compound, the initial substitution is expected to occur at either the C4 or C6 position without preference.

The reaction of dichloropyrimidines with amines is a well-established method for the synthesis of aminopyrimidines. Studies on the analogous 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have shown that amination reactions proceed readily with various aliphatic, cyclic, and aromatic amines. mdpi.com It is expected that this compound would exhibit similar reactivity.

The general conditions for such reactions often involve heating the dichloropyrimidine with the amine in a suitable solvent, sometimes in the presence of a base to neutralize the HCl formed. mdpi.com The choice of solvent and base can influence the reaction rate and yield.

Table 1: Representative Amination Reactions on an Analogous Dichloropyrimidine (Data based on reactions with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde)

NucleophileReaction ConditionsProductYield (%)Reference
Indoline (B122111)NaOH, Ethanol, rt, 1h2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde60 mdpi.com
Various AminesTriethylamine, Ethanol, reflux, 3hMono-aminated pyrimidineNot specified mdpi.com

Note: The product of the reaction with indoline also involved a concurrent alkoxylation from the ethanol solvent.

Alkoxide and thiolate nucleophiles are also expected to displace the chlorine atoms of this compound. Research on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde has shown that in the presence of a strong base like sodium hydroxide (B78521) in an alcohol solvent, alkoxylation can occur concurrently with amination. mdpi.com This suggests that direct alkoxylation with an alkoxide salt would be a feasible transformation.

Thiolation reactions, using a thiol and a base or a pre-formed thiolate, are also anticipated to proceed smoothly, given the high nucleophilicity of sulfur compounds.

The reactivity of the pyrimidine ring towards SNAr is significantly enhanced by the presence of electron-withdrawing groups. In this compound, both the pyrimidine nitrogens and the C5-carbaldehyde group act as powerful activators, stabilizing the negatively charged Meisenheimer complex intermediate formed during the nucleophilic attack. wuxiapptec.com

Reaction conditions play a crucial role in the outcome of SNAr reactions. The choice of solvent, temperature, and base can affect the regioselectivity and the rate of reaction. For instance, in reactions with ambident nucleophiles, the reaction conditions can dictate which atom of the nucleophile attacks the pyrimidine ring. Furthermore, as seen with the concurrent amination and alkoxylation, the solvent can sometimes act as a nucleophile, especially under basic conditions. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Dichloropyrimidines are excellent substrates for these transformations, allowing for the introduction of a wide variety of substituents onto the pyrimidine core.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a widely used method for the arylation of heterocyclic compounds. It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling.

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Dichloropyrimidines (Data based on reactions with other dichloropyrimidine derivatives)

DichloropyrimidineBoronic AcidCatalyst/Base/SolventProductYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄, K₃PO₄, 1,4-DioxaneArylated pyrimidineGood researchgate.net
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O2-chloro-4-phenylpyrimidine80 mdpi.com

The regioselectivity of the Suzuki-Miyaura coupling on unsymmetrically substituted dichloropyrimidines can often be controlled by the choice of catalyst, ligands, and reaction conditions. In the case of this compound, the first coupling is expected to occur non-selectively at either the C4 or C6 position.

Sonogashira Coupling and Other Cross-Coupling Strategies

The presence of two reactive chloro-substituents on the pyrimidine ring of this compound makes it a prime candidate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, allowing for significant molecular diversification.

The Sonogashira reaction , which couples terminal alkynes with aryl or vinyl halides, is a highly effective method for introducing alkynyl moieties. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org For this compound, this reaction would typically employ a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Studies on similar dichloropyrimidine systems suggest that the chlorine at the 4-position is generally more reactive towards substitution than the one at the 6-position, potentially allowing for regioselective functionalization. nih.gov

Table 1: Potential Sonogashira Coupling Reactions

Alkyne Partner Product
Phenylacetylene 4-Chloro-2-methoxy-6-(phenylethynyl)pyrimidine-5-carbaldehyde
Ethynyltrimethylsilane 4-Chloro-2-methoxy-6-((trimethylsilyl)ethynyl)pyrimidine-5-carbaldehyde

Other significant cross-coupling strategies applicable to this substrate include the Suzuki, Stille, and Heck reactions.

The Suzuki coupling , which utilizes organoboron reagents, is widely used for the formation of biaryl compounds. nih.govnih.gov The reaction of this compound with various arylboronic acids would be expected to proceed efficiently in the presence of a palladium catalyst and a base. researchgate.netmdpi.com

The Stille coupling employs organotin compounds and is known for its tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov This makes it a suitable option for the functionalization of the dichloropyrimidine core without affecting the aldehyde or methoxy groups.

The Heck reaction involves the coupling of the halide with an alkene. organic-chemistry.orgwikipedia.org This would allow for the introduction of vinyl groups onto the pyrimidine ring, creating substituted alkenes. wikipedia.org

Transformations of the Carbaldehyde Moiety

The carbaldehyde group at the 5-position of the pyrimidine ring is a versatile functional handle that can undergo a wide array of chemical transformations, providing access to a diverse range of derivatives.

Carbonyl Reactivity in Condensation Reactions

The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases or imines. globalconference.infointernationaljournalcorner.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final product. globalconference.info A wide variety of anilines and other primary amines can be used, leading to a large library of potential derivatives. ajol.infonih.gov The resulting imine can serve as a precursor for further synthetic manipulations or be a key component of biologically active molecules. researchgate.net

Table 2: Representative Schiff Base Formation

Amine Reactant Product
Aniline N-((4,6-dichloro-2-methoxypyrimidin-5-yl)methylene)aniline
4-Fluoroaniline N-((4,6-dichloro-2-methoxypyrimidin-5-yl)methylene)-4-fluoroaniline

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone or another enolizable carbonyl compound. wikipedia.orgnih.gov This reaction is a classic method for the synthesis of α,β-unsaturated ketones, also known as enones or chalcones. researchgate.netscispace.com The aldehyde, lacking α-hydrogens, acts as the electrophilic partner, while the ketone provides the enolate nucleophile. wikipedia.org The initial aldol (B89426) addition product readily dehydrates under the reaction conditions to yield the conjugated enone. researchgate.net

Table 3: Claisen-Schmidt Condensation Examples

Ketone Reactant Product
Acetophenone 1-(4,6-dichloro-2-methoxypyrimidin-5-yl)-3-phenylprop-2-en-1-one
Cyclohexanone 2-((4,6-dichloro-2-methoxypyrimidin-5-yl)methylene)cyclohexan-1-one

Reduction and Oxidation Reactions of the Aldehyde Group

The aldehyde group can be easily transformed into other functional groups through reduction or oxidation. Reduction of the aldehyde to a primary alcohol can be achieved using a variety of reducing agents. Mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this transformation, selectively reducing the aldehyde in the presence of the chloro-substituents on the pyrimidine ring. The resulting hydroxymethyl group can be a useful intermediate for further functionalization.

Conversely, oxidation of the aldehyde group will yield the corresponding carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The resulting 4,6-dichloro-2-methoxypyrimidine-5-carboxylic acid would be a valuable building block for the synthesis of amides, esters, and other acid derivatives.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions provide a powerful means of converting the carbonyl group of an aldehyde into a carbon-carbon double bond. The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to achieve this transformation. lumenlearning.commasterorganicchemistry.comopenstax.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to give an alkene and triphenylphosphine (B44618) oxide. mnstate.edulibretexts.org The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. nrochemistry.comwikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. alfa-chemistry.comyoutube.com Furthermore, the HWE reaction typically favors the formation of (E)-alkenes. nrochemistry.comyoutube.com

Table 4: Olefination Reaction Examples

Reagent Product
Methyltriphenylphosphonium bromide (Wittig) 4,6-Dichloro-2-methoxy-5-vinylpyrimidine
Triethyl phosphonoacetate (HWE) Ethyl 3-(4,6-dichloro-2-methoxypyrimidin-5-yl)acrylate

Intramolecular Cyclization and Ring-Forming Reactions

The strategic placement of reactive functional groups—an aldehyde and two chloro substituents—on the pyrimidine ring of this compound makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The inherent reactivity of this compound allows for its participation in intramolecular cyclization and other ring-forming reactions, providing pathways to complex molecular architectures.

Formation of Fused Heterocyclic Systems

The construction of fused heterocyclic systems from this compound typically involves a sequence of reactions where the aldehyde group is first modified or reacted, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form a new ring. The chloro groups at positions 4 and 6 are excellent leaving groups for such substitutions, which are facilitated by the electron-withdrawing nature of the pyrimidine ring.

One common strategy involves the condensation of the aldehyde with a binucleophile, a molecule containing two nucleophilic centers. For instance, the reaction with hydrazine (B178648) or its derivatives can lead to the formation of a hydrazone. This intermediate, upon in situ cyclization, can generate fused pyridazine (B1198779) rings. The specific reaction conditions, including the choice of solvent and base, can influence the regioselectivity of the cyclization, determining which of the two chloro groups is displaced.

While direct examples with this compound are not extensively documented in publicly available literature, the synthesis of related fused systems like pyrimido[4,5-d]pyridazines from other halopyrimidines provides a strong precedent for its potential in this area. acs.orgacs.org For example, a general approach could involve the reaction of this compound with hydrazine to form an intermediate that subsequently cyclizes to a pyrimido[4,5-c]pyridazine (B13102040) derivative.

Similarly, reactions with other binucleophiles such as hydroxylamine, ureas, or thioureas could pave the way for the synthesis of other fused systems like pyrimido[4,5-d]oxazines and pyrimido[4,5-d]pyrimidines. The versatility of the starting material allows for the introduction of a wide range of substituents on the newly formed ring, depending on the choice of the binucleophile.

The following table outlines a hypothetical reaction scheme for the formation of a fused heterocyclic system from this compound.

ReactantBinucleophileIntermediate ProductFused Heterocyclic System
This compoundHydrazineThis compound hydrazoneDihydropyrimido[5,4-c]pyridazine
This compoundThiourea (B124793)N-((4,6-dichloro-2-methoxypyrimidin-5-yl)methylene)thioureaDihydropyrimido[4,5-d]pyrimidine-2(1H)-thione

Cascade and Tandem Reactions Utilizing Multiple Reactive Sites

The multiple reactive sites on this compound—the aldehyde and two chloro substituents—make it an ideal candidate for cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a highly efficient approach to the synthesis of complex molecules.

A potential cascade reaction could be initiated by a nucleophilic attack on the aldehyde group, followed by an intramolecular SNAr reaction. For instance, a reaction with an appropriate amino-substituted nucleophile could lead to the formation of an imine, which then undergoes an intramolecular cyclization by the displacement of one of the chloro groups. This would result in the formation of a fused nitrogen-containing heterocyclic ring.

Another possibility involves a tandem reaction where both chloro groups are substituted in a sequential manner, coupled with a reaction at the aldehyde. For example, a one-pot reaction with a suitable reagent could first involve a nucleophilic substitution at one of the chloro positions, followed by a condensation with the aldehyde, and finally an intramolecular cyclization involving the second chloro group. Such a sequence would allow for the rapid construction of tricyclic fused systems.

While specific examples of cascade reactions involving this compound are not readily found in the literature, the principles of tandem reactions have been applied to similar dichloropyrimidine systems. colab.ws For instance, the sequential substitution of chloro groups in dichloropyrimidines is a well-established method for building molecular complexity. mdpi.com The presence of the aldehyde group in the target compound adds another layer of reactivity that can be exploited in designing novel cascade reactions.

The development of such cascade and tandem reactions is a promising area for future research, as it would provide a rapid and atom-economical route to novel and potentially biologically active fused pyrimidine derivatives.

The following table illustrates a conceptual cascade reaction involving this compound.

Initial ReactantReagentKey Reaction StepsFinal Product Class
This compound2-Aminoethanol1. Imine formation. 2. Intramolecular SNAr at C4 or C6.Fused oxazepine-pyrimidine system
This compoundEthylenediamine1. Imine formation. 2. Intramolecular SNAr at C4 or C6.Fused diazepine-pyrimidine system

Applications As a Key Intermediate in Complex Chemical Synthesis

Precursor to Biologically Relevant Pyrimidine (B1678525) Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery. The specific substitution pattern of 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde makes it an ideal precursor for a variety of biologically relevant pyrimidine derivatives.

Nucleoside analogues are a critical class of compounds in pharmaceutical science. They are structurally similar to natural nucleosides but contain key modifications to the nucleobase or the sugar moiety. These modifications are essential for their therapeutic action.

The synthesis of N-nucleoside analogues traditionally involves the coupling of a modified nucleobase with a sugar derivative, often a protected ribose or deoxyribose. In this context, this compound serves as a precursor to the modified pyrimidine nucleobase. The aldehyde and chloro groups can be chemically altered to build the desired heterocyclic base before it is coupled with a sugar moiety through glycosylation reactions to form the final nucleoside analogue.

The reactivity of this compound makes it an excellent building block for synthesizing fused heterocyclic systems, where the pyrimidine ring is annulated with another nitrogen-containing ring. These fused systems are prevalent in many biologically active molecules.

Pyrazolo[3,4-d]pyrimidines: This scaffold is a well-known purine (B94841) isostere. The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved starting from dichloropyrimidine carbaldehydes. A typical reaction involves the condensation of the aldehyde group with hydrazine (B178648) or a substituted hydrazine. This is followed by an intramolecular cyclization, where one of the nitrogen atoms of the hydrazine displaces one of the chloro substituents on the pyrimidine ring, leading to the formation of the fused pyrazole (B372694) ring. The reaction conditions can be tuned to control regioselectivity.

Pyrrolopyrimidines: The synthesis of the pyrrolo[2,3-d]pyrimidine core, another important heterocyclic system, can be accomplished using dichloropyrimidine carbaldehydes. For instance, studies on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde (B460487) with glycine (B1666218) esters have shown that under specific conditions, cyclization occurs to form derivatives of pyrrolo[2,3-d]pyrimidine. The reaction proceeds through the formation of an N-(5-formylpyrimidin-4-yl)glycinate intermediate, which then undergoes intramolecular cyclization to yield the fused pyrrole (B145914) ring system.

The general synthetic pathways for these fused heterocycles are summarized below.

Target HeterocycleKey ReagentGeneral Transformation
Pyrazolo[3,4-d]pyrimidinesHydrazine HydrateCondensation with the aldehyde followed by intramolecular nucleophilic substitution of a chloro group to form the fused pyrazole ring.
Pyrrolo[2,3-d]pyrimidinesGlycine EstersReaction with the chloro and aldehyde groups to form an intermediate that cyclizes into the fused pyrrole ring.

The versatility of the pyrimidine core extends to the development of agrochemicals and functional materials.

Agrochemicals: Dichloropyrimidine derivatives are key intermediates in the synthesis of new herbicidal agents. Research has demonstrated the use of pyrimidine scaffolds in creating libraries of compounds for biological screening. For example, a library of pyrimidine–N-heterocycle hybrids was developed through a step-economical synthesis, which led to the identification of compounds with significant post-emergence herbicidal activity.

Functional Materials: While specific applications of this compound in functional materials are not extensively documented, the pyrimidine nucleus is a known component in various classes of organic functional materials. The electron-deficient nature of the pyrimidine ring makes it a candidate for incorporation into organic electronic materials. Furthermore, the core structure is found in certain types of dyes, where the nitrogen atoms and substituents can modulate the electronic and optical properties of the molecule.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The functional groups present on this compound make it an excellent candidate for use in MCRs.

The aldehyde group is a key functionality in many well-known MCRs, including:

Biginelli Reaction: This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. A substituted pyrimidine aldehyde could be used to generate complex, fused heterocyclic systems.

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. The incorporation of the pyrimidine aldehyde would lead to the synthesis of peptide-like structures bearing a complex heterocyclic moiety.

Hantzsch Dihydropyridine Synthesis: This reaction involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to synthesize dihydropyridines.

The presence of the aldehyde allows this pyrimidine derivative to serve as the aldehyde component, thereby directly incorporating the substituted pyrimidine core into the final product in a highly efficient, atom-economical manner.

Contributions to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy that aims to produce a collection of structurally diverse small molecules from a common starting material. This approach is particularly valuable in drug discovery and chemical biology for exploring new areas of chemical space.

This compound is an ideal scaffold for DOS due to its multiple, orthogonally reactive sites. The two chlorine atoms can be selectively substituted by various nucleophiles (amines, alcohols, thiols) under different conditions, and the aldehyde group can undergo a wide range of reactions (e.g., condensation, oxidation, reduction, Wittig reaction).

This multi-faceted reactivity allows for the generation of a large and diverse library of compounds from a single, readily accessible intermediate. For instance, a DOS strategy was employed to create a library of pyrimidine-N-heterocycle hybrids for the discovery of novel herbicidal agents. This approach highlights how the strategic functionalization of a core molecule like this compound can rapidly lead to the identification of molecules with valuable properties.

The key reactive sites and their potential transformations in a DOS approach are outlined below.

Reactive SiteType of ReactionPotential for Diversification
C4/C6-ChloroNucleophilic Aromatic Substitution (SNAr)Introduction of various amines, alcohols, and thiols.
C5-CarbaldehydeCondensation, Wittig Reaction, Grignard ReactionFormation of imines, alkenes, and secondary alcohols.
C2-MethoxyNucleophilic Substitution (harsher conditions)Replacement with other alkoxy or amino groups.

Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies would provide insights into the electron distribution and orbital energies, which are key to predicting reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde, this analysis would reveal the most likely sites for nucleophilic and electrophilic attack.

Charge Distribution and Electrostatic Potentials

Analysis of the charge distribution would determine the partial atomic charges on each atom within the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which illustrates the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. Such a map would highlight the areas susceptible to electrostatic interactions and chemical reactions.

Mechanistic Insights from Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the properties of many-body systems, making it ideal for studying reaction mechanisms in organic chemistry.

Elucidation of Reaction Pathways and Transition States

DFT calculations could be employed to model the reaction of this compound with other reagents. This would involve mapping the potential energy surface of the reaction to identify the most favorable reaction pathways. A critical part of this process is the identification and characterization of transition state structures, which are the highest energy points along the reaction coordinate.

Activation Energy Barriers and Reaction Kinetics Predictions

By determining the energies of the reactants, transition states, and products, the activation energy barriers for a proposed reaction can be calculated. These energy barriers are essential for predicting the kinetics and feasibility of a chemical reaction under various conditions. Lower activation energies indicate faster reaction rates.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity.

Conformational analysis would involve identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) of this compound and determining their relative energies. Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule over time, including its vibrational modes and how its shape changes in different environments.

Prediction of Spectroscopic Parameters (Excluding Basic Identification)

While dedicated computational studies specifically targeting this compound are not extensively available in peer-reviewed literature, a robust understanding of its spectroscopic characteristics can be extrapolated from theoretical investigations of structurally analogous pyrimidine (B1678525) derivatives. The prediction of spectroscopic parameters for organic molecules through computational chemistry, particularly using Density Functional Theory (DFT), has become a standard practice for corroborating experimental findings and elucidating molecular structures. aip.orgphyschemres.org Methodologies such as DFT with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)) are commonly employed to calculate vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. physchemres.orgahievran.edu.trresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical calculations of the vibrational spectra for substituted pyrimidines provide detailed insights into the fundamental vibrational modes. For a molecule like this compound, the vibrational modes can be assigned to specific functional groups and skeletal vibrations of the pyrimidine ring.

Based on studies of similar compounds, such as 2-amino-4-chloro-6-methoxypyrimidine (B129847) and various chloropyrimidines, the predicted vibrational frequencies can be categorized as follows: ahievran.edu.trelsevierpure.com

Pyrimidine Ring Vibrations: The characteristic stretching and bending vibrations of the pyrimidine ring are expected to appear in the fingerprint region of the infrared (IR) and Raman spectra. The C-N and C=C stretching vibrations typically occur in the 1600-1400 cm⁻¹ range.

Methoxy (B1213986) Group Vibrations: The C-H stretching vibrations of the methoxy group are expected around 2950-2850 cm⁻¹. The C-O stretching mode would likely be observed in the 1250-1000 cm⁻¹ range.

Carbaldehyde Group Vibrations: The C=O stretching of the aldehyde is a strong, characteristic band typically found in the 1720-1700 cm⁻¹ region. The C-H stretching of the aldehyde group usually appears as a distinct but weaker band around 2850-2750 cm⁻¹.

A hypothetical table of predicted vibrational frequencies, based on data from analogous compounds, is presented below. These values are typically scaled to correct for the anharmonicity of real-world vibrations. nih.gov

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
ν(C-H)methoxy~2950Asymmetric/Symmetric stretching
ν(C-H)aldehyde~2820Stretching
ν(C=O)~1710Aldehyde carbonyl stretching
ν(C=N/C=C)~1580-1450Pyrimidine ring stretching
δ(C-H)methoxy~1450Bending
ν(C-O)~1250Methoxy C-O stretching
ν(C-Cl)~750Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. mdpi.comnih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that correlate well with experimental data. ahievran.edu.trresearchgate.net For this compound, the predicted chemical shifts would be influenced by the electronic effects of the substituents.

¹H NMR: The proton of the aldehyde group (-CHO) is expected to be significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, likely appearing at a high chemical shift (δ 9-10 ppm). The methoxy group protons (-OCH₃) would appear as a singlet at a lower chemical shift (δ 3.5-4.5 ppm).

¹³C NMR: The carbon of the carbonyl group is highly deshielded and would be found at the lowest field (δ 180-200 ppm). The carbons attached to the chlorine atoms (C4 and C6) would also be deshielded, as would the carbon attached to the methoxy group (C2). The carbon of the methoxy group itself would resonate at a higher field.

A table of predicted ¹³C and ¹H NMR chemical shifts, informed by computational studies on chloropyrimidines and methoxypyrimidines, is provided below. ahievran.edu.tracs.org

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C2 (-OCH₃)~165-CHO~9.8
C4 (-Cl)~160-OCH₃~4.1
C5 (-CHO)~115
C6 (-Cl)~160
-CHO~190
-OCH₃~55

These computational predictions, grounded in the established methodologies and data from closely related compounds, offer a detailed and scientifically rigorous preview of the spectroscopic properties of this compound.

Future Perspectives and Research Directions

Development of More Efficient and Selective Synthetic Methodologies

While classical methods for pyrimidine (B1678525) synthesis, such as the Biginelli reaction, are well-established, there is a continuous drive toward more sustainable and efficient processes. ijsat.orgmdpi.com Future research on 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde will likely focus on developing regioselective and environmentally benign synthetic routes.

Key research objectives should include:

Catalytic Approaches: The use of novel catalysts, such as iridium or manganese complexes, could enable highly regioselective multicomponent synthesis from simple alcohol building blocks, improving atom economy and reducing waste. mdpi.comacs.org

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could enhance reaction efficiency, improve safety, and allow for streamlined scalability. ijsat.org

Green Chemistry: Employing greener solvents like water and recyclable catalysts such as β-cyclodextrin would align with modern principles of sustainable chemistry. mdpi.com

Current ChallengeProposed Future MethodologyPotential Advantage
Multi-step, low-yield synthesesOne-pot multicomponent reactionsIncreased efficiency, reduced waste acs.org
Use of hazardous reagentsTransition-metal-free synthesisImproved safety and sustainability mdpi.com
Poor regioselectivityAdvanced catalytic systemsPrecise control over functional group placement acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The multifunctionality of this compound offers a platform for discovering new chemical reactions. The interplay between the different functional groups could lead to unprecedented molecular architectures.

Future research could investigate:

C-H Activation: The pyrimidine ring can act as a directing group for transition-metal-catalyzed C-H activation, enabling the direct functionalization of the core structure in novel ways. researchgate.net This could streamline the synthesis of complex derivatives. ijsat.org

Selective Cross-Coupling: The two chlorine atoms are prime sites for selective and sequential cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the controlled introduction of diverse aryl, alkyl, or alkynyl groups. This would create a library of highly decorated pyrimidines.

Domino and Tandem Reactions: Designing one-pot reactions where the aldehyde group participates in an initial transformation (e.g., condensation), followed by a cyclization involving nucleophilic substitution at the C-Cl positions, could generate complex fused heterocyclic systems efficiently.

Functional GroupPotential TransformationResulting Structure
C-Cl BondsSequential cross-coupling reactionsUnsymmetrically substituted bi-aryl or di-alkynyl pyrimidines
Aldehyde GroupCondensation followed by intramolecular cyclizationFused pyrimidine heterocycles (e.g., pyrido[2,3-d]pyrimidines) nih.gov
Pyrimidine CoreDirected C-H functionalizationDirectly arylated or alkylated pyrimidines at non-classical positions researchgate.net

Expansion of Applications in Advanced Material Science and Catalysis

Beyond its traditional role in medicinal chemistry, the pyrimidine scaffold is finding new life in materials science and catalysis. researchgate.netnbinno.com The electronic properties of this compound make it an attractive candidate for these advanced applications.

Promising avenues for exploration include:

Organic Electronics: As an electron-withdrawing N-heterocycle, the pyrimidine core is well-suited for use in materials with intramolecular charge transfer (ICT) properties. researchgate.net By functionalizing the chloro positions with electron-donating groups, it may be possible to create novel dyes for dye-sensitized solar cells (DSSCs) or luminescent materials for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Fluorescent Sensors: The nitrogen atoms in the pyrimidine ring can act as complexing agents. researchgate.net Derivatives could be designed as fluorescent sensors for specific metal ions.

Ligand Design for Catalysis: The pyrimidine moiety can be incorporated into larger molecular frameworks to act as a ligand for metal catalysts. researchgate.net The synthesis of pyrimidine-based ligands capped on nanoparticles has shown potential in creating novel catalytic systems. nih.gov The specific electronic and steric properties of this compound could be harnessed to create ligands for highly selective catalytic processes.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how new molecules are discovered and developed. illinois.edunih.gov Applying these computational tools to this compound and its derivatives could dramatically accelerate research.

Future integration of AI could involve:

Predictive Modeling: Machine learning algorithms can be trained on datasets of known pyrimidine derivatives to predict the biological activities, material properties (e.g., photoluminescence), and toxicity of novel compounds derived from this scaffold. arxiv.orgacs.org

Reaction Optimization: AI can analyze vast numbers of experimental parameters to predict the optimal conditions for synthesizing derivatives, increasing yields and minimizing byproduct formation. illinois.edugcande.org

De Novo Design: Generative models can design new pyrimidine-based molecules with desired properties, guiding synthetic chemists toward the most promising targets for applications in medicine, materials, or catalysis. acs.org

AI/ML ApplicationObjectiveExpected Outcome
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity or material propertiesFaster screening of virtual compound libraries arxiv.org
Retrosynthesis PlanningPropose novel and efficient synthetic routesReduction in time and resources for synthesis nih.gov
Generative Adversarial Networks (GANs)Design new molecules with optimized propertiesDiscovery of novel, high-performance materials or drug candidates

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-dichloro-2-methoxypyrimidine-5-carbaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via chlorination of 4,6-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl₃) under reflux with a base like N,N-dimethylaniline. Optimization involves controlling temperature (80–110°C), reaction time (4–8 hours), and stoichiometric ratios (excess POCl₃ ensures complete substitution). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the aldehyde functionality intact .
  • Key Challenge : Avoiding over-chlorination or hydrolysis of the aldehyde group during workup.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms methoxy (-OCH₃) and aldehyde (-CHO) groups. The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
  • X-ray Crystallography : Resolves steric effects of substituents (e.g., methoxy and chloro groups) on the pyrimidine ring .
  • HPLC-MS : Monitors purity and detects byproducts like hydrolyzed aldehydes or incomplete chlorination intermediates .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, CHO) influence the pyrimidine ring’s reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The 4,6-dichloro groups activate the pyrimidine ring by increasing electrophilicity at positions 2 and 5. The aldehyde at position 5 further polarizes the ring, directing nucleophilic attack (e.g., amines, thiols) to position 2 or 6. Computational studies (DFT) suggest the methoxy group at position 2 sterically hinders substitutions at adjacent sites .
  • Experimental Validation : Kinetic studies using substituted pyrimidines show higher reaction rates with electron-deficient rings, confirmed by Hammett plots .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrimidine core?

  • Methodological Approaches :

  • Protective Groups : Temporarily masking the aldehyde with acetals prevents undesired side reactions during substitutions at other positions .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings at specific positions while preserving the aldehyde .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize transition states for selective substitutions .

Q. How does this compound interact with biological nucleophiles (e.g., amino acids), and what are the implications for drug design?

  • Reactivity Profile : The aldehyde reacts with lysine or glycine esters via Schiff base formation, forming stable adducts. This property is exploited in covalent inhibitor design (e.g., targeting enzyme active sites) .
  • Case Study : In a 2025 study, the compound exhibited inhibitory activity against thymidine phosphorylase, a cancer therapy target, via covalent binding to catalytic cysteine residues .

Data Contradiction and Resolution

Q. Discrepancies in reported yields for POCl₃-mediated chlorination: How can experimental variables be standardized?

  • Analysis : Yields range from 45% to 72% across studies due to differences in workup (aqueous vs. anhydrous quenching) and purification methods.
  • Resolution : Standardizing inert atmosphere conditions (N₂/Ar) during reaction and quenching with ice-cold ethanol (instead of water) minimizes aldehyde hydrolysis, improving reproducibility .

Comparative Structural Analysis

Q. How do structural analogs (e.g., 2,4,6-trichloropyrimidine-5-carbaldehyde) differ in reactivity and applications?

  • Functional Group Impact : The additional chlorine at position 2 in the trichloro analog increases electrophilicity but reduces solubility. This analog is more reactive in SNAr reactions but less stable in aqueous media .
  • Biological Activity : The trichloro derivative shows stronger antimicrobial activity but higher cytotoxicity, limiting therapeutic utility compared to the dichloro-methoxy variant .

Methodological Tables

Reaction Optimization Parameters Typical Range Impact on Yield
POCl₃ Equivalents3–5 eq>5 eq increases byproducts
Temperature80–110°CHigher temps risk decomposition
Reaction Time4–8 hoursProlonged time reduces aldehyde stability
Spectroscopic Benchmarks Key Signals
¹H NMR (DMSO-d₆)δ 10.1 (s, 1H, CHO), δ 4.0 (s, 3H, OCH₃)
IR (KBr)1695 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.